4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide
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Overview
Description
4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide is an organic compound with a complex molecular structure characterized by multiple functional groups
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of this compound typically involves multi-step reactions starting from simpler organic molecules. For instance, one possible route may involve the initial formation of the pyrrolidinone ring through a reaction between appropriate amines and ketones, followed by further functionalization to introduce the 4-methoxybenzyl, piperidin-4-yl, and benzamide groups under controlled conditions.
Industrial production methods: In an industrial setting, the synthesis process must be optimized for efficiency, yield, and purity. This often involves the use of advanced catalytic methods, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of reactions it undergoes: This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions to form a hydroxyl group.
Reduction: The carbonyl groups in the structure can be reduced to hydroxyl groups using reagents like lithium aluminum hydride.
Substitution: Various functional groups can be substituted, for example, halogenation at the benzyl position or amidation of the amide groups.
Common reagents and conditions used in these reactions: Reagents such as lithium aluminum hydride for reduction, oxidizing agents like potassium permanganate, and catalysts for substitution reactions are commonly used.
Major products formed from these reactions: Depending on the specific reaction conditions, the major products could include hydroxylated derivatives, halogenated compounds, or modified amides.
Scientific Research Applications
The compound 4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide has diverse applications in:
Chemistry: It serves as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms. Biology: Researchers explore its potential interactions with biological macromolecules, aiding in the understanding of cellular processes. Medicine: Its structure is being investigated for potential pharmacological properties, such as anti-inflammatory or anti-cancer activities. Industry: The compound may be utilized in the development of new materials with specialized properties.
Mechanism of Action
The exact mechanism by which this compound exerts its effects can vary based on its application. In a biological context, it may interact with specific proteins or enzymes, altering their activity and thereby influencing cellular pathways. Molecular targets could include enzyme active sites or receptor binding sites, leading to modulation of signaling pathways.
Comparison with Similar Compounds
When compared to similar compounds, 4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide exhibits unique properties due to its specific functional groups and molecular geometry. For instance:
Compounds with similar piperidine structures but lacking the pyrrolidinone ring may have different reactivity and biological activity.
Analogous benzamides with varying substitutions on the benzyl group will display distinct physicochemical properties.
Similar Compounds
Some similar compounds include:
4-ethyl-N-(1-{[1-(4-hydroxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide
4-ethyl-N-(1-{[1-(4-methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide
4-ethyl-N-(1-{[1-(4-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide
Each of these analogs differs slightly in their substituent groups, which can lead to variations in their chemical and biological behaviors.
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Properties
IUPAC Name |
4-ethyl-N-[1-[1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O4/c1-3-19-4-8-21(9-5-19)26(32)28-23-12-14-29(15-13-23)27(33)22-16-25(31)30(18-22)17-20-6-10-24(34-2)11-7-20/h4-11,22-23H,3,12-18H2,1-2H3,(H,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUNIRBQKHAJAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3CC(=O)N(C3)CC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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